molecular formula C7H8BrNO2S B1270548 2-bromo-N-methylbenzenesulfonamide CAS No. 98192-14-4

2-bromo-N-methylbenzenesulfonamide

Cat. No.: B1270548
CAS No.: 98192-14-4
M. Wt: 250.12 g/mol
InChI Key: HSCKMNXETNFFAJ-UHFFFAOYSA-N
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Description

2-Bromo-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with methylamine. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (0°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

Chemical Properties and Reactivity

2-Bromo-N-methylbenzenesulfonamide possesses a sulfonamide functional group, which allows it to participate in various chemical reactions. The presence of the bromine atom facilitates nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols. Additionally, the compound can undergo oxidation and reduction processes, leading to the formation of sulfonic acids or sulfinamides respectively.

Key Reactions:

  • Nucleophilic Substitution : The bromine atom is substituted by nucleophiles under basic conditions.
  • Oxidation : The sulfonamide group can be oxidized to form sulfonic acids.
  • Reduction : Can be reduced to yield sulfinamides.

Chemistry

In organic synthesis, this compound serves as a building block for constructing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound has been investigated for its role in enzyme inhibition and protein interactions. The sulfonamide moiety can mimic natural substrates, enabling it to bind competitively at enzyme active sites. This property makes it valuable in studying biochemical pathways and developing enzyme inhibitors .

Medicine

Research indicates potential applications in pharmaceuticals, particularly as antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited enhanced activity against MRSA compared to standard antibiotics like vancomycin. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating their potential as effective antibacterial agents .
  • Enzyme Inhibition : Research involving the interaction of this compound with specific enzymes showed that it could effectively inhibit enzyme activity by binding at the active site. This inhibition was characterized through kinetic studies, revealing insights into its mechanism of action in biochemical pathways .

Mechanism of Action

The mechanism of action of 2-bromo-N-methylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 2-Bromo-N,N-dimethylbenzenesulfonamide
  • 2-Bromo-N-methylbenzene-1-sulfonamide
  • N-Methyl 2-bromobenzenesulfonamide

Comparison: 2-Bromo-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its dimethylated counterpart, it has different steric and electronic properties, affecting its interaction with nucleophiles and biological targets .

Biological Activity

2-Bromo-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide functional group. This configuration allows for specific interactions with biological targets, particularly enzymes.

The biological activity of this compound primarily involves its interaction with enzymes. The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes. This binding can inhibit enzyme activity through several mechanisms:

  • Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with amino acids in the active site of enzymes.
  • Halogen Bonding : The presence of the bromine atom may enhance binding affinity through halogen bonding interactions.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are critical in numerous physiological processes .

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various domains:

  • Enzyme Inhibition : Studies have demonstrated that this compound effectively inhibits carbonic anhydrase isoforms, which are implicated in cancer progression and other diseases. The inhibition potency has been measured in nanomolar concentrations, indicating strong interaction with these enzymes .
  • Antimicrobial Properties : The compound is being investigated for its potential as an antimicrobial agent. Its structural similarity to known sulfonamides suggests it could be effective against bacterial infections by inhibiting folate synthesis pathways.
  • Cancer Research : Preliminary studies suggest that this compound may play a role in cancer treatment by inhibiting tumor growth through its action on specific enzymes related to cell proliferation.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Inhibition of Carbonic Anhydrases : A study reported that this compound inhibited the activity of carbonic anhydrase isoforms with IC50 values in the nanomolar range. This inhibition was linked to reduced tumor growth in experimental models, suggesting its potential as an anticancer agent .
  • Acetylcholinesterase Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. The findings indicated that this compound could enhance cholinergic signaling, which may have implications for treating neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

CompoundEnzyme TargetIC50 (nM)Biological Activity
This compoundCarbonic Anhydrase II<100Strong inhibitor; potential anticancer
N-Methyl 2-bromobenzenesulfonamideAcetylcholinesterase<200Moderate inhibitor; neuroprotective effects
5-Bromo-2-iodo-N-methylbenzenesulfonamideVarious Enzymes<150Broad-spectrum enzyme inhibitor

Properties

IUPAC Name

2-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKMNXETNFFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357310
Record name 2-bromo-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98192-14-4
Record name 2-bromo-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylbenzenesulphonamide
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Synthesis routes and methods

Procedure details

2-Bromobenzenesulfonyl chloride (manufactured by Fluorochem Co., 25 g) was dissolved in tetrahydrofuran (40 mL), and under stirring at 0° C., 40% methylamine aqueous solution (TCI, 25 mL) was added dropwise thereto over ten minutes. After stirring the mixture at room temperature for 2 hours and 40 minutes, water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. To the residues, hexane and a small amount of ethyl acetate were added, followed by stirring. Solids were filtered to obtain the target compound (23.26 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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